3-(Hydroxymethyl)oxan-4-ol

Description

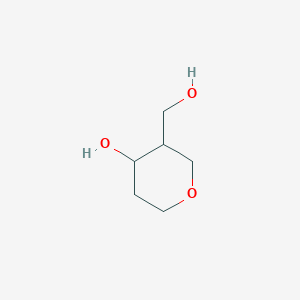

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-5-4-9-2-1-6(5)8/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRABMQSZUPRKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325466 | |

| Record name | 3-(hydroxymethyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86240-50-8 | |

| Record name | NSC508634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(hydroxymethyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)oxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxymethyl Oxan 4 Ol and Its Analogues

Strategies for Oxane Ring System Construction

The formation of the tetrahydropyran (B127337) (THP) ring is a fundamental step in the synthesis of 3-(hydroxymethyl)oxan-4-ol. beilstein-journals.org This can be achieved through various cyclization reactions or by modifying an existing oxane structure.

Cyclization Approaches for Tetrahydropyran Ring Formation

A prevalent strategy for constructing the tetrahydropyran skeleton is through intramolecular cyclization. Several powerful reactions have been developed for this purpose, including:

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.orgntu.edu.sg The resulting oxocarbenium ion intermediate undergoes cyclization to form the tetrahydropyran ring. beilstein-journals.org The stereochemical outcome of the Prins cyclization can often be controlled, making it a valuable tool for the synthesis of substituted tetrahydropyrans. beilstein-journals.org Variations such as the Mukaiyama aldol–Prins (MAP) cyclization and tandem allylation–silyl-Prins cyclization offer alternative pathways with distinct advantages in terms of avoiding side reactions and achieving high stereoselectivity. beilstein-journals.org

Hetero-Diels-Alder Reactions: This cycloaddition reaction between a diene and a dienophile containing a heteroatom (in this case, oxygen) provides a direct route to dihydropyran systems, which can then be reduced to the corresponding tetrahydropyran. researchgate.net

Radical Cyclization: Intramolecular radical cyclization of β-alkoxyacrylates has proven to be a highly effective method for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans. nih.gov

Oxa-Michael Reactions: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone or ester is another common method for forming the tetrahydropyran ring. researchgate.net

Acid-Catalyzed Cyclization of Silylated Alkenols: This method provides an efficient and highly stereoselective route to polysubstituted tetrahydropyrans. uva.es

A comparison of common cyclization strategies is presented below:

| Cyclization Strategy | Key Features | Reference |

| Prins Cyclization | Acid-catalyzed, involves oxocarbenium ion intermediate, good stereocontrol. | beilstein-journals.orgntu.edu.sg |

| Hetero-Diels-Alder | Cycloaddition, forms dihydropyran precursor. | researchgate.net |

| Radical Cyclization | Good for 2,6-cis-substituted THPs, uses radical intermediates. | nih.gov |

| Oxa-Michael Reaction | Intramolecular conjugate addition. | researchgate.net |

| Acid-Catalyzed Cyclization | Uses silylated alkenols, high stereoselectivity. | uva.es |

Derivatization of Pre-formed Oxane Cores

An alternative to de novo ring construction is the modification of a pre-existing tetrahydropyran ring. This approach allows for the introduction of desired functional groups onto a commercially available or readily synthesized oxane scaffold. A key strategy in this regard is the regioselective α-lithiation of a 2-phenyltetrahydropyran nucleus, followed by trapping with various electrophiles. researchgate.netthieme-connect.com This method has been shown to be effective for introducing a range of substituents at the C-2 position. thieme-connect.com The presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) is often crucial for the success of these reactions. researchgate.net

Regioselective and Stereoselective Functionalization

Achieving the specific substitution pattern of this compound, with hydroxyl and hydroxymethyl groups at positions 3 and 4, requires precise control over the regioselectivity and stereoselectivity of the functionalization steps.

Controlled Installation of Hydroxyl and Hydroxymethyl Moieties

The introduction of hydroxyl and hydroxymethyl groups at specific positions on the tetrahydropyran ring is a critical challenge. One approach involves the use of starting materials that already contain the necessary functionalities or precursors that can be readily converted. For instance, the condensation of acetone (B3395972) with formaldehyde (B43269) in an alkaline medium can lead to the formation of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, a related structure. researchgate.net

Another strategy is the halo-cycloetherification of lactam-tethered alkenols, which allows for the construction of fused oxygen-heterocycles. rsc.org While not directly yielding this compound, this methodology demonstrates the principle of using intramolecular cyclization to install oxygen-containing functionalities with high regioselectivity. rsc.org

Enantioselective Synthesis Pathways for Chiral Analogues

The synthesis of specific stereoisomers of this compound and its analogues is of significant interest, particularly for applications in medicinal chemistry. nih.govresearchgate.net Several strategies have been developed to achieve enantioselective synthesis:

Catalytic Asymmetric Reactions: The use of chiral catalysts can direct the formation of a specific enantiomer. For example, a catalytic, highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans has been achieved through a one-pot sequential catalysis involving Henry and oxa-Michael reactions. nih.gov Similarly, the enantioselective hydrogenation of chromenes using an Iridium catalyst with a chiral ligand can produce enantiomerically enriched chromans. google.com

Use of Chiral Starting Materials: Starting from a known chiral molecule can impart stereochemical control throughout the synthetic sequence. For example, the synthesis of chiral nonracemic phenylseleno alcohols, which can then be cyclized to form substituted tetrahydropyrans, provides a route to enantiomerically pure products. acs.orgfigshare.com

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, immobilized Amano Lipase PS-30 has been used for the enzymatic resolution of racemic heterocyclic alcohols in the synthesis of HIV-1 protease inhibitors. purdue.edu

Advanced Synthetic Protocols

Modern synthetic chemistry continues to provide innovative and efficient methods for the construction of complex molecules like this compound. These advanced protocols often involve tandem or cascade reactions that form multiple bonds in a single operation, leading to increased efficiency.

One such example is the tandem allylation–silyl-Prins cyclization strategy, which has been used to afford 2,6-disubstituted tetrahydropyrans. beilstein-journals.org Another advanced approach is the palladium-catalyzed tandem oxidative cyclization of N-acyl enamides to produce substituted oxazoles, demonstrating the power of metal-catalyzed processes in heterocyclic synthesis. consensus.app Furthermore, uva.esuva.es-sigmatropic rearrangements of oxime ethers have been employed for the efficient synthesis of 2-arylbenzofurans, showcasing the utility of rearrangement reactions in constructing complex oxygen-containing heterocycles. nih.gov

Catalytic Asymmetric Synthesis Techniques

Catalytic asymmetric synthesis provides a powerful tool for the enantioselective construction of substituted tetrahydropyrans. These methods employ chiral catalysts to control the stereochemical outcome of reactions, leading to the formation of enantioenriched products. rsc.org

One notable approach is the "clip-cycle" reaction, which has been successfully applied to the enantioselective synthesis of di-, tri-, and spiro-substituted tetrahydropyrans. rsc.org This two-step process involves an initial olefin metathesis to "clip" together the necessary fragments, followed by an asymmetric intramolecular oxa-Michael reaction catalyzed by a chiral Brønsted acid to "cycle" the molecule into the desired tetrahydropyran structure. whiterose.ac.ukrsc.org This method has demonstrated excellent enantioselectivity, often exceeding 90% enantiomeric excess (ee). rsc.org

Another powerful strategy involves the use of organocatalysis. For instance, an efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans and tetrahydropyrans has been developed utilizing a tandem iminium-enamine catalysis. This process involves a double Michael addition reaction between γ/δ-hydroxy-α,β-unsaturated carbonyls and enals, yielding products with high enantio- and diastereoselectivities. researchgate.net

Furthermore, the Prins cyclization, a classic method for forming tetrahydropyran rings, has been adapted for asymmetric synthesis. nih.gov By employing catalytic asymmetric allylation of an aldehyde with a specific silyl-stannane reagent, followed by reaction with a second aldehyde, both cis and trans disubstituted pyrans can be constructed. nih.gov This sequence allows for the convergent assembly of two different aldehyde fragments into a single pyran structure. nih.gov

Electrochemically Induced Synthesis Methods for Pyranone Derivatives

Electrochemical synthesis has emerged as a green and powerful tool for constructing complex molecules, including heterocyclic compounds. beilstein-journals.orgrsc.orgchim.it These methods utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and providing unique reactivity. rsc.orgacademie-sciences.fr

While direct electrochemical synthesis of this compound is not extensively documented, the synthesis of related pyranone and other heterocyclic derivatives through electrochemical means provides valuable insights. For instance, the electrochemical synthesis of benzofuran (B130515) and indole (B1671886) derivatives has been achieved through the anodic oxidation of catechol in the presence of 1,3-dicarbonyl compounds. beilstein-journals.org This process involves a sequence of Michael additions and cyclization steps initiated by the electrochemically generated o-benzoquinone. beilstein-journals.org

Furthermore, electrosynthesis has been employed for the construction of spiro[n.5]enone derivatives through a radical-induced dearomatization process. chim.it This strategy avoids the use of stoichiometric amounts of oxidants and transition-metal salts by generating highly reactive radical and radical ion intermediates electrochemically. chim.it The scalability of electrosynthesis has also been demonstrated, with some processes being applicable to bulk chemical production. chim.it

In the context of pyranone synthesis, photocatalytic methods, which share principles with electrochemical approaches in generating radical intermediates, have been used to synthesize pyrone derivatives from diazo compounds. acs.org These reactions proceed via a radical cascade cyclization, highlighting the potential for radical-based strategies in constructing such heterocyclic systems. acs.org

The application of electrochemistry to the synthesis of pyranone precursors can also be envisioned. For example, the electrochemical oxidation of certain carboxylates can lead to the formation of oxonium ions, which are key intermediates in various cyclization reactions. acs.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates structural elements from each of the starting materials. fu-berlin.decaltech.edu This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. fu-berlin.dee-bookshelf.de

The Prins-type cyclization is a prominent example of a reaction that can be adapted into a multi-component format for the synthesis of substituted tetrahydropyrans. nih.govscispace.comnih.gov For instance, spirocyclic tetrahydropyranyl mesylates and tosylates have been synthesized in good yields through a Prins-type cyclization involving various cyclic ketones, a homoallylic alcohol, and either methanesulfonic or p-toluenesulfonic acid under non-aqueous conditions. nih.govscispace.comnih.gov

Another powerful MCR for constructing highly substituted tetrahydropyran-4-ones is based on the Maitland-Japp reaction. rsc.org This one-pot reaction allows for the regioselective condensation of two different aldehydes and a β-ketoester derivative in the presence of a Lewis acid, affording the tetrahydropyran-4-one products in excellent yields. rsc.org The diastereoselectivity of this reaction can be influenced by the choice of Lewis acid and the reaction temperature. rsc.org

Furthermore, a three-component cascade coupling mediated by a Pd(0)/SnX₂ system has been developed to produce diaryl-substituted tetrahydropyrans. thieme-connect.com This sequence begins with the generation of a homoallyloxytin(IV) intermediate, which then undergoes a cascade coupling with an aldehyde or an aryl epoxide to yield the tetrahydropyran product with all-cis stereochemistry. thieme-connect.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijbpas.comkahedu.edu.in These approaches are increasingly being applied to the synthesis of complex molecules like tetrahydropyranols to enhance sustainability. ijnc.irmdpi.com Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. encyclopedia.pubmdpi.com

A significant advancement in the green synthesis of tetrahydropyranol derivatives is the use of water as a solvent. rsc.org An acidic solid resin, Amberlite® IR-120 Plus, has been shown to effectively mediate the formation of tetrahydropyranol derivatives in water from various aldehydes and homoallyl alcohol. rsc.org This methodology is advantageous as the resin catalyst can be easily recovered and reused, and water is an economical and environmentally friendly solvent. rsc.org The reaction is also atom-economical, proceeding through a cross-molecular isomerization. rsc.org

The use of heterogeneous catalysts is a cornerstone of green chemistry, and several have been developed for tetrahydropyranol synthesis. libis.be For example, cellulose-SO₃H has been reported as a recyclable catalyst for the synthesis of tetrahydropyranols via the Prins cyclization. newcastle.edu.au Silica (B1680970) modified by iron chloride has also been investigated as an alternative catalyst for this transformation. researchgate.net

Microwave irradiation is another green technology that can accelerate chemical reactions, often leading to higher yields and shorter reaction times. ijnc.irmdpi.com A microwave-assisted, ZrCl₄-catalyzed synthesis of 6-methoxy-substituted tetrahydropyrans has been developed. acs.org This method was successfully applied to the asymmetric synthesis of the natural products (+)-exo- and (+)-endo-brevicomin. acs.org

Chemical Reactivity and Transformations of 3 Hydroxymethyl Oxan 4 Ol

Reactions Involving the Primary Alcohol (Hydroxymethyl) Group

The primary alcohol at the C3 position, being less sterically hindered, is generally more susceptible to reactions than the secondary alcohol on the oxane ring. This difference in reactivity forms the basis for selective modifications of the hydroxymethyl group.

Selective Oxidation Reactions (e.g., to Carboxylic Acid Derivatives)

The selective oxidation of the primary alcohol in the presence of a secondary alcohol is a well-established transformation in organic synthesis. rsc.org Various reagents and protocols have been developed to achieve this transformation with high chemoselectivity. For a compound like 3-(Hydroxymethyl)oxan-4-ol, the primary alcohol can be oxidized to the corresponding aldehyde or further to a carboxylic acid, while leaving the secondary alcohol at C4 intact.

Reagents such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, like 2-azaadamantane (B3153908) N-oxyl (AZADO), are known for their exceptional ability to selectively oxidize primary alcohols to aldehydes under mild conditions, often in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl). mdpi.com These methods are particularly valuable as they are generally inefficient for the oxidation of sterically hindered secondary alcohols. mdpi.com

For the conversion of the primary alcohol to a carboxylic acid, stronger oxidizing agents or modified conditions are typically required. A one-pot oxidation can be achieved using catalytic systems such as an oxoammonium salt (e.g., [1-Me-AZADO⁺X⁻]) with sodium chlorite (B76162) (NaClO₂) as the terminal oxidant. mdpi.com Other methods for the direct oxidation of primary alcohols to carboxylic acids include the use of reagents like chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) or ruthenium tetroxide (RuO₄). nih.govacs.org However, the harsh conditions of some of these reagents may lead to side reactions or oxidation of the secondary alcohol as well.

Table 1: Representative Reagents for Selective Oxidation of Primary Alcohols

| Reagent/System | Product | Comments |

| TEMPO/NaOCl | Aldehyde | Mild conditions, high selectivity for primary alcohols. mdpi.com |

| AZADO/NaOCl | Aldehyde | Highly active catalyst, suitable for sterically hindered substrates. mdpi.com |

| [1-Me-AZADO⁺X⁻]/NaClO₂ | Carboxylic Acid | Efficient one-pot conversion of primary alcohols to carboxylic acids. mdpi.com |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Strong oxidizing conditions, may affect other functional groups. acs.org |

Esterification and Etherification Protocols

The primary hydroxyl group of this compound can be selectively acylated or alkylated under controlled conditions. In diols and polyols, primary alcohols generally react faster than secondary alcohols in esterification reactions due to reduced steric hindrance. researchgate.net

For selective esterification, methods employing peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-interfering base such as diisopropylethylamine (DIEA) can be highly effective. mdpi.com These conditions are often selective for primary hydroxyls, with secondary alcohols reacting much slower or not at all. mdpi.com The choice of coupling agent and base can be fine-tuned to achieve high selectivity. mdpi.com

Selective etherification of the primary alcohol can be achieved through methods like the Williamson ether synthesis, where the diol is first treated with a base to selectively deprotonate the more acidic and accessible primary alcohol, followed by reaction with an alkyl halide. The use of bulky bases can enhance the selectivity for the primary position. Furthermore, specialized reagents can facilitate the chemoselective etherification of benzyl (B1604629) and by extension, primary alcohols in the presence of secondary hydroxyl groups. researchgate.net

Reactions Involving the Secondary Alcohol (Hydroxyl) Group on the Oxane Ring

The secondary alcohol at the C4 position of the oxane ring presents a more sterically hindered environment, which influences its reactivity. Transformations at this position often require more forcing conditions or specific catalytic systems.

Stereospecific Derivatizations at Position 4

The stereochemistry of the hydroxyl group at C4 can direct the outcome of certain reactions, and its derivatization can proceed with high stereospecificity. For instance, in related tetrahydropyran (B127337) systems, nickel-catalyzed cross-coupling reactions have been shown to proceed with inversion of stereochemistry at the carbon bearing the leaving group. rsc.orgrsc.org This suggests that if the hydroxyl group at C4 were converted to a suitable leaving group (e.g., a tosylate or mesylate), subsequent nucleophilic substitution could proceed in a stereospecific manner.

Prins cyclization reactions are another powerful tool for the stereoselective synthesis of substituted tetrahydropyrans, where the configuration of the final product is often dictated by the stereochemistry of the starting materials and the reaction conditions. acs.orgnih.gov While this is more relevant to the synthesis of the ring system itself, the principles of stereocontrol are applicable to subsequent transformations.

Reductions and Eliminations

The reduction of the secondary alcohol to a methylene (B1212753) group is a challenging transformation that would require harsh conditions, likely leading to the decomposition of the molecule. However, if the C4 position were a ketone, its reduction to the corresponding alcohol would be a common transformation. The stereochemical outcome of such a reduction in a substituted tetrahydropyranone can be influenced by the choice of reducing agent. For example, the reduction of 2-methyltetrahydropyran-4-one with L-Selectride gives predominantly the equatorial alcohol, a result attributed to the intramolecular assistance of the cyclic ether oxygen.

Elimination reactions of the secondary alcohol, specifically dehydration, can be induced under acidic conditions to form an alkene. The mechanism typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation. Subsequent deprotonation of an adjacent carbon atom yields the alkene. For secondary alcohols, this process often proceeds through an E1 mechanism. The regioselectivity of the elimination would be expected to follow Zaitsev's rule, favoring the formation of the more substituted double bond.

Table 2: Potential Transformations of the Secondary Alcohol

| Reaction Type | Reagents/Conditions | Expected Product | Key Considerations |

| Stereospecific Substitution | 1. TsCl, py; 2. Nu⁻ | Inverted product | Requires conversion of -OH to a good leaving group. rsc.orgrsc.org |

| Dehydration (Elimination) | H₂SO₄ or H₃PO₄, heat | Alkene | Follows E1 mechanism for secondary alcohols; risk of rearrangements. |

Participation in Catalytic Processes

Functionalized oxane derivatives are valuable scaffolds in catalysis, serving as chiral building blocks, ligands, or organocatalysts. rsc.org The presence of both a primary and a secondary alcohol, along with the oxane ring, in this compound provides multiple points for its incorporation into catalytic systems.

For instance, the hydroxyl groups can be used to anchor the molecule to a solid support, creating a heterogeneous catalyst. nih.gov The functionalization of silica (B1680970) or other materials with organic molecules containing hydroxyl groups is a common strategy for preparing catalysts with improved dispersion and stability.

In the realm of organocatalysis, tetrahydropyran derivatives have been employed in a variety of asymmetric reactions. mdpi.com The chiral backbone of a molecule like this compound could be exploited in the design of new organocatalysts for reactions such as aldol, Michael, or Diels-Alder reactions. The hydroxyl groups could act as hydrogen-bond donors, influencing the stereochemical outcome of the catalyzed transformation.

Furthermore, the oxane moiety can be part of more complex ligands for transition-metal-catalyzed reactions. The synthesis of ligands for cross-coupling reactions, for example, often involves the incorporation of chiral backbones containing ether functionalities. researchgate.net The diol functionality of this compound offers a versatile handle for the synthesis of such ligands.

Stereochemical Considerations in 3 Hydroxymethyl Oxan 4 Ol Research

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of 3-(hydroxymethyl)oxan-4-ol necessitates careful control over the stereochemical outcomes of chemical reactions to isolate the desired diastereomer and enantiomer. The principles of diastereoselectivity and enantioselectivity are central to achieving this control.

Diastereoselectivity:

The relative orientation of the hydroxyl and hydroxymethyl groups in this compound can be either cis or trans, leading to two diastereomers. The selective synthesis of one diastereomer over the other is a significant challenge. One approach to achieving high diastereoselectivity is through substrate-controlled synthesis, where the existing stereocenters in a starting material direct the formation of new ones. For instance, the reduction of a ketone precursor, such as 3-formyl-oxan-4-one, can lead to the formation of different diastereomers of this compound depending on the reducing agent and reaction conditions.

Another powerful method is the use of stereoselective cyclization reactions. For example, an intramolecular hetero-Diels-Alder reaction of a suitably substituted diene and aldehyde can form the tetrahydropyran (B127337) ring with a high degree of diastereoselectivity. The facial selectivity of the dienophile's approach to the diene is influenced by steric and electronic factors, which can be tuned to favor the desired diastereomer.

Enantioselectivity:

To obtain a single enantiomer of this compound, enantioselective synthesis is required. This can be achieved through several strategies:

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral catalysts: Asymmetric catalysis using chiral metal complexes or organocatalysts is a highly efficient method for enantioselective synthesis. For instance, a chiral Lewis acid could catalyze the cycloaddition reaction to form the oxane ring with high enantiomeric excess (ee).

Chiral pool synthesis: This approach utilizes readily available chiral natural products as starting materials. For example, a carbohydrate derivative with the desired stereochemistry at certain positions could be chemically transformed into the target molecule.

Table 1: Comparison of Stereoselective Synthetic Strategies for Tetrahydropyran Derivatives

| Strategy | Description | Advantages | Disadvantages |

| Substrate-Controlled Synthesis | Existing stereocenters in the substrate direct the formation of new stereocenters. | Can be highly effective if the substrate has strong directing groups. | Limited by the availability of suitably functionalized and stereochemically defined substrates. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to guide the reaction stereochemistry. | Generally reliable and predictable. | Requires additional steps for attachment and removal of the auxiliary, which can lower the overall yield. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer. | Highly efficient in terms of atom economy and potential for high enantioselectivity. | Development of a suitable catalyst for a specific reaction can be challenging and expensive. |

| Chiral Pool Synthesis | Utilizes readily available chiral molecules from nature as starting materials. | Access to enantiomerically pure starting materials. | The synthetic route can be lengthy and may require extensive functional group manipulations. |

Absolute Configuration Determination and Control

Determining and controlling the absolute configuration of the stereocenters in this compound is crucial for understanding its properties and potential biological activity.

The absolute configuration of a chiral molecule can be determined using several techniques:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration. By analyzing the diffraction pattern of a single crystal of a pure enantiomer, the precise three-dimensional arrangement of the atoms in the molecule can be established. For this technique to be successful, the molecule must form high-quality crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself does not directly determine absolute configuration, it can be used in conjunction with chiral derivatizing agents or chiral solvating agents. These agents interact differently with the two enantiomers, leading to distinguishable NMR spectra from which the absolute configuration can be inferred by comparison to known standards.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be compared to theoretically calculated spectra to assign the absolute configuration.

Control over the absolute configuration is achieved through the enantioselective synthetic methods described in the previous section. The choice of a specific chiral catalyst or auxiliary with a known absolute configuration allows for the predictable synthesis of the desired enantiomer of this compound.

Conformational Analysis of the Oxane Ring

The six-membered oxane ring of this compound is not planar and can adopt several different conformations. The preferred conformation is of significant interest as it dictates the spatial orientation of the substituents and thus influences the molecule's reactivity and interactions with its environment.

Experimental Elucidation of Preferred Conformations (e.g., via NMR and X-ray Analysis)

Experimental techniques provide valuable insights into the conformational preferences of the oxane ring.

NMR Spectroscopy: One of the most powerful tools for conformational analysis in solution is NMR spectroscopy. The coupling constants (J-values) between adjacent protons on the oxane ring are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred chair or boat conformation of the ring and the axial or equatorial orientation of the substituents. Nuclear Overhauser Effect (NOE) experiments can also provide information about through-space proximity between protons, further aiding in the conformational assignment. For a closely related compound, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, NMR studies have been used to confirm its structure and infer conformational details. researchgate.net

X-ray Crystallography: In the solid state, X-ray crystallography provides a precise snapshot of the molecule's conformation. iucr.orgresearchgate.net For derivatives of tetrahydropyran, X-ray analysis has consistently shown that the chair conformation is the most common and energetically favorable arrangement of the oxane ring. iucr.org This analysis also reveals the exact bond lengths, bond angles, and torsional angles, providing a detailed picture of the solid-state conformation.

Theoretical Prediction of Conformational Landscapes

In addition to experimental methods, theoretical calculations are a powerful tool for exploring the conformational landscape of molecules like this compound.

Computational Chemistry: Using computational methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to model the potential energy surface of the molecule and identify the various stable conformations (local minima) and the transition states that connect them. These calculations can predict the relative energies of different conformers, providing insight into their populations at a given temperature. For the related 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, quantum-chemical calculations have shown that the stable conformers exist in a "chair" conformation, with different equatorial and axial arrangements of the hydroxymethyl substituents. researchgate.net Such computational studies can also predict NMR parameters and CD spectra, which can then be compared with experimental data to validate the theoretical model.

Table 2: Theoretical Conformational Analysis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one

| Conformer | Hydroxymethyl Substituent Positions | Relative Energy (kcal/mol) |

| I | Equatorial, Equatorial | 0.00 |

| II | Axial, Equatorial | +1.5 |

| III | Axial, Axial | +3.2 |

Note: Data is based on computational studies of a closely related analog and serves as a predictive model for this compound. researchgate.net

Advanced Characterization Techniques for 3 Hydroxymethyl Oxan 4 Ol and Its Derivatives

Spectroscopic Analysis

Spectroscopy is the primary tool for probing the molecular structure of 3-(Hydroxymethyl)oxan-4-ol. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise carbon-hydrogen framework of organic molecules. While publicly accessible, peer-reviewed spectra specifically for this compound are not prevalent, the analysis of isomers and derivatives is well-documented. For instance, ¹³C NMR spectral data is available for the isomeric compound 4-(Hydroxymethyl)oxan-4-ol. nih.gov

1D NMR (¹H and ¹³C):

¹H NMR: In a ¹H NMR spectrum of this compound, the protons on carbons adjacent to oxygen atoms (e.g., -CH₂-O-, -CH-O-) would exhibit signals at a lower field (higher ppm) compared to standard alkane protons, due to the deshielding effect of the electronegative oxygen. The hydroxyl protons (-OH) would typically appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the molecule. Carbons bonded to oxygen atoms would resonate at a lower field (typically 60-90 ppm) compared to the other methylene (B1212753) carbons in the ring.

2D NMR: To unambiguously assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR techniques are employed. Techniques like homonuclear correlation spectroscopy (COSY) are used to establish proton-proton coupling relationships, while heteronuclear correlation experiments like Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on general principles of NMR spectroscopy for analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~3.5 - 4.0 | ~65 - 75 |

| C3 | ~3.8 - 4.2 | ~68 - 78 |

| C4 | ~3.6 - 4.1 | ~70 - 80 |

| C5 | ~1.5 - 2.0 | ~30 - 40 |

| C6 | ~3.5 - 4.0 | ~65 - 75 |

| CH₂OH (on C3) | ~3.4 - 3.8 | ~60 - 70 |

| OH (on C4) | Variable (broad) | N/A |

| OH (on CH₂) | Variable (broad) | N/A |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. savemyexams.com For this compound, the spectrum is dominated by features characteristic of its alcohol and ether groups. savemyexams.comnih.gov

Key absorptions include:

A strong and broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness is due to hydrogen bonding.

Multiple C-O stretching vibrations appearing in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹, corresponding to the alcohol and ether linkages.

C-H stretching vibrations from the methylene groups in the oxane ring, which appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch | 3600 - 3200 | Strong, Broad |

| Ether (C-O-C) | Stretch | 1150 - 1050 | Strong |

| Alcohol (C-O) | Stretch | 1260 - 1000 | Strong |

| Alkane (C-H) | Stretch | 2990 - 2850 | Medium to Strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₆H₁₂O₃, corresponding to a molecular weight of 132.16 g/mol . nih.gov

Electron Ionization (MS-EI): In MS-EI, the molecule is fragmented, and the resulting pattern provides structural information. For a related compound, 4-Methyl-2-(2-methylpropyl)tetrahydropyran-4-ol, electron ionization mass spectrometry shows characteristic fragments at m/z values of 85 (base peak), 55, and 41. google.com A similar fragmentation pattern involving the loss of water and other small fragments would be expected for this compound.

UPLC-QTOF-MS/MS: The coupling of Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a state-of-the-art method for the analysis of this compound derivatives, particularly in complex biological or natural product samples. metabolomexchange.orgnih.govmdpi.com This technique provides high-resolution mass data, allowing for accurate mass measurements and the determination of elemental compositions. nih.gov The MS/MS capability allows for controlled fragmentation of a selected parent ion, yielding detailed structural information that is crucial for identifying isomers and characterizing unknown derivatives in metabolomics and dereplication studies. metabolomexchange.orgnih.govnih.gov

Table 3: Mass Spectrometry Techniques for the Analysis of Oxane Derivatives

| Technique | Application | Information Obtained | Reference |

| MS-EI | Structural Elucidation of Simple Derivatives | Fragmentation patterns, identification of structural motifs. | google.com |

| UPLC-QTOF-MS | Accurate Mass Measurement | High-resolution mass, elemental composition. | nih.gov |

| UPLC-QTOF-MS/MS | Identification in Complex Mixtures | Fragmentation patterns for structural confirmation, metabolite profiling, molecular networking. | metabolomexchange.orgnih.govmdpi.comnih.gov |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions. oecd.org The core structure of this compound, being a saturated alcohol and ether, lacks significant chromophores (i.e., conjugated π-systems). Consequently, it is not expected to exhibit strong absorption in the 200-800 nm range. nist.gov

However, this technique becomes highly relevant when the oxane moiety is part of a larger, conjugated system, such as in flavonoid derivatives. researchgate.net In these cases, the UV-Vis spectrum provides valuable information about the nature and extent of the conjugated system. Furthermore, in High-Performance Liquid Chromatography (HPLC), a Photo Diode Array (PDA) detector, which is a type of UV-Vis spectrophotometer, can be used to acquire the UV spectrum of an eluting compound, which helps in its identification and differentiation from other compounds in a mixture. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. libretexts.org It provides precise information about bond lengths, bond angles, and stereochemistry, offering an unambiguous structural proof. libretexts.org

While a crystal structure for the parent this compound is not reported in the primary literature, the technique has been successfully applied to determine the complex structures of its derivatives. pdbj.org For example, the solid-state structure of a complex galectin-3 inhibitor containing a fluorinated oxan-ol moiety was determined by X-ray diffraction, confirming its absolute stereochemistry and molecular conformation. pdbj.org This demonstrates the power of X-ray crystallography for the unequivocal structural characterization of novel and complex derivatives of the oxane class. nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its derivatives from reaction mixtures or natural extracts.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods. These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., a column) and a liquid mobile phase. mdpi.com For compounds like this compound and its derivatives, reversed-phase chromatography is frequently used, employing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and a more organic solvent like methanol (B129727) or acetonitrile. metabolomexchange.orgmdpi.com

Coupling with Mass Spectrometry: The coupling of LC with mass spectrometry (LC-MS) is a particularly powerful combination. The LC system separates the components of a mixture, which are then directly introduced into the mass spectrometer for detection and identification. nih.gov This is the cornerstone of modern metabolomics and is widely used to analyze complex samples for oxane-containing compounds. metabolomexchange.orgmdpi.com

Table 4: Chromatographic Methods for Analysis of Oxane Derivatives

| Method | Stationary Phase | Mobile Phase Example | Application | Reference |

| UPLC | C18 | Water/Methanol Gradient | Metabolite Profiling | metabolomexchange.org |

| UHPLC | C18 | Water/Acetonitrile Gradient | Natural Product Dereplication | nih.gov |

| RP-LC | C18 | Water/Methanol with Ammonium Formate | Quantitative Analysis | mdpi.com |

| GC-MS | (Not specified) | (Not specified) | Analysis of volatile related compounds | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, which has the molecular formula C₆H₁₂O₃, elemental analysis would be used to confirm the mass percentages of carbon, hydrogen, and oxygen. nih.govnih.govnih.gov This technique provides the empirical formula of a compound, which, in conjunction with molecular weight determination from mass spectrometry, can establish the molecular formula.

The theoretical elemental composition of this compound is:

Carbon (C): 54.53%

Hydrogen (H): 9.15%

Oxygen (O): 36.32%

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's purity and elemental makeup. This technique is crucial for characterizing newly synthesized compounds or verifying the identity of isolated natural products.

Comprehensive Analytical Screening Strategies (e.g., Targeted and Untargeted Metabolomics)

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. Both targeted and untargeted approaches are powerful for analyzing this compound and its derivatives in complex biological or environmental samples. creative-proteomics.com

Targeted metabolomics focuses on the quantitative analysis of a predefined set of known metabolites. This approach offers high sensitivity and specificity and is ideal for hypothesis-driven research where specific metabolic pathways involving this compound or its derivatives are under investigation. creative-proteomics.com

Untargeted metabolomics , on the other hand, aims to analyze as many metabolites as possible in a sample without preconceived bias. creative-proteomics.com This discovery-driven approach is particularly useful for identifying novel biomarkers or understanding global metabolic changes in response to a stimulus. High-resolution mass spectrometry platforms, such as UPLC-QTOF-MS (Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), are commonly used for untargeted metabolomics. nih.govmdpi.comresearchgate.net

Recent studies have utilized untargeted and targeted metabolomics to profile the chemical constituents of various natural products and biological samples. nih.govtci-thaijo.org For example, UPLC-QTOF-MS combined with molecular networking has been used for the comprehensive profiling of chemical constituents in traditional Chinese medicine decoctions. nih.gov This approach allows for the visualization of chemically related molecules in a network, aiding in the identification of analogs and derivatives of known compounds.

A study on coffee species employed both targeted and untargeted metabolomics to reveal differences in their metabolite profiles, identifying various classes of compounds, including xanthones and their derivatives which can contain oxane-like ring structures. mdpi.comresearchgate.net Similarly, untargeted metabolomics of Australian indigenous fruits using GCxGC-TOFMS and UHPLC-QqQ-TOF-MS/MS led to the identification of numerous bioactive compounds. nih.gov

The following table provides an overview of the two metabolomics approaches:

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

| Goal | Quantitative analysis of specific, known metabolites. | Comprehensive profiling of all detectable metabolites. |

| Approach | Hypothesis-driven. | Discovery-oriented, hypothesis-generating. |

| Methodology | Typically uses triple quadrupole MS with LC or GC for high sensitivity and specificity. creative-proteomics.com | Employs high-resolution MS (e.g., TOF, Orbitrap) with LC or NMR. creative-proteomics.com |

| Compound ID | Based on authentic standards. | Based on spectral libraries, databases, and fragmentation patterns. creative-proteomics.com |

| Data Analysis | Straightforward quantification against calibration curves. | Complex data processing and statistical analysis (e.g., PCA, PLS-DA). mdpi.comresearchgate.netnih.gov |

| Application for this compound | Quantifying the compound and its known metabolites in a specific pathway. | Discovering novel derivatives and understanding its broader metabolic role. |

Computational Chemistry Studies on 3 Hydroxymethyl Oxan 4 Ol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic structure, geometry, and reactivity of molecules. For oxane derivatives, these methods are crucial for understanding conformational preferences and the influence of substituents on the tetrahydropyran (B127337) ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. ajchem-a.com For oxane derivatives like 3-(hydroxymethyl)oxan-4-ol, DFT is instrumental in determining optimized molecular geometries, conformational energies, and various electronic properties.

Researchers utilize DFT to calculate the energies of different conformers of the tetrahydropyran (oxane) ring, such as the stable chair form and higher-energy boat or twist conformations. acs.org By employing various functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), the relative stabilities of these conformers can be accurately predicted. acs.orgjrasb.comnih.gov For instance, calculations on the parent tetrahydro-2H-pyran have established the energy differences between the chair and various non-chair forms, confirming the strong preference for the chair conformation. acs.org

These calculations are critical for understanding how substituents, such as the hydroxymethyl and hydroxyl groups in this compound, influence the geometry and stability of the ring. The optimized structure provides a foundation for further analysis of the molecule's electronic landscape, including the distribution of electron density and the molecular electrostatic potential (MEP), which highlights regions prone to electrophilic and nucleophilic attack. irjweb.comnih.gov

Table 1: Representative DFT-Calculated Energy Differences for Tetrahydro-2H-pyran Conformers

Data derived from studies on tetrahydro-2H-pyran, an analogue of this compound. acs.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugation, charge transfer, and other electronic interactions within a molecule by analyzing the electron density in terms of localized orbitals. In the context of oxane derivatives, NBO analysis is particularly valuable for understanding stereoelectronic effects, such as the anomeric effect observed in 2-substituted tetrahydropyrans. rsc.orgrsc.orgresearchgate.net

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a pyranose ring to occupy the axial position, despite the expected steric hindrance. NBO analysis quantifies the stabilizing interactions responsible for this phenomenon, primarily the hyperconjugative interaction between a lone pair (n) on the endocyclic oxygen atom and the antibonding orbital (σ) of the C-X bond (nO → σC-X). rsc.orgnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comsemanticscholar.orgresearchgate.net

HOMO: The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. ajchem-a.com A small gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a large HOMO-LUMO gap implies high kinetic stability and lower chemical reactivity. semanticscholar.orgresearchgate.net

For this compound and its analogues, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. ajchem-a.com The distribution of the HOMO and LUMO across the molecule's framework indicates which atoms are involved in electron donation and acceptance, respectively, providing a basis for understanding its reaction mechanisms. wuxiapptec.com

Table 2: Conceptual Interpretation of FMO Properties

General principles of Frontier Molecular Orbital theory applicable to organic molecules. ajchem-a.comresearchgate.netwuxiapptec.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for studying the behavior of molecules in complex biological environments, such as their interactions with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.comejmo.org This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. mdpi.com

For analogues of this compound, docking studies can elucidate how they might interact with the active site of an enzyme or a binding pocket of a receptor. researchgate.netnih.gov The process involves generating a multitude of possible binding poses of the ligand within the target's active site and then using a scoring function to rank these poses based on their predicted binding energy or affinity. mdpi.comfrontiersin.org

Docking studies on tetrahydropyran-containing natural products, such as the cryptoconcatones, have been used to predict their binding mode to α-tubulin. researchgate.netnih.gov These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. ejmo.org The results can guide the design of new analogues with improved potency and selectivity. mdpi.com

Table 3: Example of Molecular Docking Results for Pironetin Analogues with α-Tubulin

Data derived from a molecular docking study of cryptoconcatones, which contain a substituted tetrahydropyran ring. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. mdpi.com MD is a powerful tool for assessing the stability of ligand-receptor complexes predicted by docking and for observing conformational changes that may occur upon binding. researchgate.netnih.gov

Starting from a docked pose, an MD simulation is run for a period typically ranging from nanoseconds to microseconds. mdpi.comfrontiersin.org During the simulation, the trajectory of the system is analyzed to evaluate its stability. Key parameters include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, low-fluctuation RMSD value suggests that the ligand remains securely bound in its initial pose and the protein structure is stable. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation provides evidence for a stable binding interaction. mdpi.com

MD simulations have been applied to various sirtuin inhibitors and other ligand-protein complexes to validate docking results and understand the dynamic nature of the interactions. mdpi.com For a potential drug candidate based on the this compound scaffold, MD simulations would be crucial for confirming the stability of its binding mode and for revealing the dynamic behavior of the complex in a solvated environment, thereby providing a more realistic assessment of its potential as a therapeutic agent. mdpi.commdpi.com

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules like this compound and for elucidating the mechanisms of their reactions. By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), researchers can model molecular behavior and predict likely sites of reaction, transition states, and reaction energy profiles. These theoretical insights are crucial for understanding and designing synthetic pathways involving tetrahydropyran derivatives.

Theoretical Approaches to Reactivity Prediction

Several computational descriptors are commonly used to predict the chemical reactivity of a molecule. These include Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity. edu.krdvjol.info.vn For this compound, the oxygen atoms of the two hydroxyl groups and the ether oxygen are expected to be the primary contributors to the HOMO, making them likely sites for electrophilic attack. Conversely, the LUMO is likely distributed around the C-O bonds, indicating where a nucleophilic attack might occur.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. academie-sciences.fr It highlights regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically colored blue), which are prone to nucleophilic attack. academie-sciences.frdergipark.org.tr In this compound, the most negative potential is expected to be localized around the oxygen atoms of the hydroxyl groups and the ring ether, identifying them as the primary sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms of the hydroxyl groups would exhibit the most positive potential, making them the most acidic protons.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. nih.govresearchgate.net For this compound, NBO calculations would quantify the partial charges on each atom, confirming the high negative charge on the oxygen atoms and positive charges on the associated hydrogen and carbon atoms. This analysis can also reveal stabilizing interactions, such as the delocalization of electron density from the oxygen lone pairs into antibonding orbitals of adjacent bonds (e.g., n(O) → σ*(C-C)), which influence the molecule's conformation and reactivity. mdpi.com

Predicted Reaction Mechanisms and Energetics

Based on the functional groups present—a secondary alcohol, a primary alcohol, and an ether—this compound can undergo several types of reactions, including oxidation, substitution, and ring-opening. Computational studies on analogous substituted tetrahydropyrans provide insight into the likely mechanisms and controlling factors for these transformations.

Oxidation of Hydroxyl Groups: The secondary alcohol at the C4 position can be oxidized to a ketone, forming 3-(hydroxymethyl)oxan-4-one. The primary hydroxyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. DFT calculations can model the reaction pathways for these oxidations, determining the activation energies for different oxidizing agents and predicting the selectivity between the primary and secondary alcohols. Theoretical studies on similar alcohols show that such reactions are often initiated by hydrogen abstraction from the hydroxyl group or the adjacent C-H bond. researchgate.netscispace.com

Nucleophilic Substitution Reactions: The hydroxyl groups can be protonated under acidic conditions and subsequently replaced by a nucleophile in a substitution reaction. The reaction can proceed via an S_N1-like mechanism involving an oxocarbenium ion intermediate or an S_N2-like mechanism. nih.govnyu.edu Computational studies on substituted tetrahydropyran acetals show that the stereochemical outcome is highly dependent on the stability of the oxocarbenium ion intermediate and the nature of the solvent. nih.govacs.org For instance, the conformation of the intermediate (chair vs. boat) can be influenced by hydrogen bonding, as demonstrated in studies on the cyclization to form 4-hydroxy-tetrahydropyrans, which dictates the stereoselectivity of the product. rsc.org

Prins-Type Cyclization and Related Reactions: While this compound is a product of cyclization, understanding its formation provides insight into its reactivity. The Prins reaction, an acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, is a common method for synthesizing substituted tetrahydropyrans. organic-chemistry.org DFT studies have been instrumental in elucidating the mechanism, showing that it typically proceeds through a chair-like transition state involving an oxocarbenium ion, which leads to the high stereoselectivity often observed. beilstein-journals.orgbeilstein-journals.org The energy profile for such reactions can be calculated, revealing the relative energies of intermediates and transition states. academie-sciences.fr

Illustrative Computational Data for Analogous Systems

Table 1: Calculated Reactivity Descriptors for Tetrahydrofuran (THF) as a Model System

This table presents DFT-calculated values for tetrahydrofuran, a simpler cyclic ether, which serves as a basic model for the oxane ring system. The large HOMO-LUMO gap indicates high chemical stability. vjol.info.vn

| Parameter | Value | Reference |

| HOMO Energy | -7.212 eV | vjol.info.vn |

| LUMO Energy | -0.654 eV | vjol.info.vn |

| HOMO-LUMO Gap (ΔE) | 6.558 eV | vjol.info.vn |

Table 2: Calculated Relative Free Energies for Competing Transition States in the Intramolecular Oxa-Michael Cyclization to Form Substituted Tetrahydropyrans

This table demonstrates how DFT calculations can predict stereochemical outcomes by comparing the activation energies of different reaction pathways. A lower activation energy indicates a more favorable pathway.

| Transition State (TS) | Relative Activation Free Energy (kcal/mol) | Predicted Major Product | Reference |

| S,E TS (leads to S-enantiomer) | 16.7 | S-enantiomer | rsc.org |

| R,Z TS (leads to R-enantiomer) | 17.9 | - | rsc.org |

| R,E TS (leads to R-enantiomer) | 18.6 | - | rsc.org |

| 2,6-cis-Chair TS | ΔG‡ | 2,6-cis | rsc.org |

| 2,6-trans-Boat TS (H-bonded) | ΔG‡ - 1.5 | 2,6-trans | rsc.org |

These computational studies on analogues highlight that subtle energetic differences, often influenced by factors like hydrogen bonding or steric hindrance, can dramatically alter the course and outcome of a reaction. rsc.orgrsc.org Similar detailed mechanistic investigations could be applied to predict the reactivity and stereoselectivity of reactions involving this compound.

Biochemical and Biological Research Perspectives on 3 Hydroxymethyl Oxan 4 Ol Focus on in Vitro Mechanisms and Theoretical Targets

Investigation of Molecular Interactions with Biological Macromolecules

The potential for 3-(Hydroxymethyl)oxan-4-ol to interact with biological macromolecules can be inferred from studies on structurally related compounds. The tetrahydropyran (B127337) ring is a common scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to present substituents in defined three-dimensional orientations.

The oxane ring is a key component of many carbohydrate-based molecules, suggesting that this compound could theoretically act as a mimic or competitor for natural sugar ligands in various enzymes.

Glycosyltransferases: These enzymes are critical in the synthesis of complex carbohydrates and are targets for antibiotic development. The liposaccharide antibiotic moenomycin, which inhibits bacterial glycosyltransferases, features a complex carbohydrate structure. Simpler, novel compounds based on pyranose scaffolds have been synthesized and shown to have moenomycin-like activity, demonstrating that the core ring structure is amenable to creating enzyme inhibitors. Theoretical studies could explore the docking of this compound into the active sites of various glycosyltransferases to assess its potential as a competitive inhibitor.

Kinases: Kinases are a major class of drug targets, particularly in oncology. Numerous kinase inhibitors incorporate heterocyclic scaffolds. The tetrahydropyran motif has been identified in potent inhibitors of Bruton's Tyrosine Kinase (BTK) and other kinases, where it often occupies solvent-exposed regions of the ATP-binding pocket. Similarly, 4-aryl-4H-naphthopyrans have been evaluated for Src kinase inhibition. While this compound is a simple molecule, it could serve as a fragment or starting point for the design of more complex kinase inhibitors.

Hydrolases: The tetrahydropyran scaffold has been successfully used to develop inhibitors for enzymes like soluble epoxide hydrolase (sEH). Furthermore, tetrahydropyran-based hydroxamates were identified as potent inhibitors of UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a bacterial hydrolase. This suggests that the oxane ring can be effectively targeted to the active sites of various hydrolases.

Table 1: Examples of Tetrahydropyran-Containing Enzyme Inhibitors and Their Targets

| Enzyme Class | Specific Enzyme Target | Tetrahydropyran-Containing Scaffold Example | Reference |

|---|---|---|---|

| Hydrolase | LpxC (P. aeruginosa) | Tetrahydropyran-based hydroxamate | |

| Kinase | Bruton's Tyrosine Kinase (BTK) | Azaindole core with tetrahydropyran methanol (B129727) motif | |

| Glycosyltransferase | Bacterial Peptidoglycan Glycosyltransferases | Monosaccharide-based pyranose scaffold |

The ability of small, hydroxylated molecules to interact with specific receptors is well-established. The defined stereochemistry of this compound could facilitate specific interactions within receptor binding pockets.

Pheromone Receptors: While not directly studied for this compound, many insects use simple alcohols and their derivatives as pheromones. The specific shape and polarity of this compound make it a candidate for theoretical binding studies with insect olfactory and pheromone receptors to explore potential agonist or antagonist activities.

Immune Receptors: Small molecules can modulate the activity of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and NOD-like receptors (NLRs), which are crucial for innate immunity. These receptors recognize molecular patterns, including those from microbial cell walls which can contain carbohydrate-like structures. Given its polyhydroxylated nature, this compound could be investigated as a fragment that might interact with the ligand-binding domains of such immune receptors. For instance, TLR4, the receptor for bacterial lipopolysaccharide (LPS), is a target for small molecule modulators.

Modulation of Biochemical Pathways (e.g., Signaling Pathways Related to Olfaction)

Small volatile molecules with hydroxyl groups are known to be potent activators of olfactory sensory neurons. The process of smell (olfaction) begins with the binding of odorant molecules to G-protein coupled receptors on these neurons, triggering a signaling cascade.

Studies on the detection of homologous series of n-alcohols in humans and mice show that both molecular size and the presence of the hydroxyl group are key determinants of olfactory potency. The odorant molecule first dissolves in the nasal mucus and then binds to specific olfactory receptors. This interaction initiates a G-protein signaling cascade, leading to membrane depolarization and the generation of an action potential that travels to the olfactory bulb in the brain. Given its structure as a small, hydroxylated cyclic ether, this compound is theoretically a candidate for interaction with olfactory receptors, potentially modulating these signaling pathways.

Research into Quorum Quenching Mechanisms (in silico)

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates group behaviors like biofilm formation and virulence factor production. This process relies on the production and detection of small signal molecules called autoinducers. The inhibition of QS, known as quorum quenching, is a promising anti-virulence strategy.

In silico computational methods are powerful tools for identifying potential quorum sensing inhibitors (QSIs). These methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a target receptor protein to form a stable complex. The target is often a key QS receptor protein, such as LuxR-type proteins in Gram-negative bacteria.

Virtual Screening: Large libraries of compounds can be computationally screened against the binding site of a QS receptor to identify potential hits.

Molecular Dynamics (MD) Simulations: These simulations are used to analyze the stability of the ligand-receptor complex over time and to calculate binding free energies, providing a more detailed understanding of the interaction.

The compound this compound could be computationally screened against various QS receptor proteins to assess its theoretical potential as a quorum quenching agent.

Anti-inflammatory Research Targets (e.g., MAPK, NF-κB pathways)

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central regulators of inflammation. The NF-κB pathway, in particular, controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Consequently, inhibitors of these pathways are sought after as potential anti-inflammatory drugs.

The tetrahydropyran scaffold is present in some molecules with anti-inflammatory properties. While direct evidence for this compound is lacking, its core structure could serve as a starting point for the design of inhibitors targeting components of the MAPK or NF-κB pathways. For example, inhibitors of IKK-2, a kinase that activates the NF-κB pathway, are under investigation. Theoretical studies could model the interaction of this compound and its derivatives with the ATP-binding sites of kinases within these inflammatory cascades.

Table 2: Key Protein Targets in Inflammatory Pathways

| Pathway | Key Protein Target | Function | Potential for Inhibition |

|---|---|---|---|

| NF-κB | IκB kinase (IKK) | Phosphorylates IκB, leading to NF-κB activation | A key target for small molecule anti-inflammatory drugs. |

| NF-κB | NF-κB (p65 subunit) | Transcription factor that binds DNA | Inhibition can prevent pro-inflammatory gene expression. |

| MAPK | p38 MAP Kinase | Regulates synthesis of inflammatory cytokines | Small molecule inhibitors are in clinical trials. |

Antioxidant Activity Investigations of Related Structural Motifs

The antioxidant properties of compounds are often linked to their ability to donate a hydrogen atom to scavenge free radicals. The presence of hydroxyl groups on a pyran ring has been shown to be crucial for this activity.

A study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound structurally related to this compound, demonstrated significant free radical scavenging ability. The research indicated that the hydroxyl groups, particularly an enol structure within the molecule, were key to its antioxidant activity. Protecting these hydroxyl groups led to a decrease in their reducing abilities. This suggests that the dihydroxy-substituted oxane motif within this compound could potentially contribute to antioxidant properties by facilitating hydrogen atom donation to neutralize reactive oxygen species.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Moenomycin |

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) |

| IKK-2 |

| LpxC |

| DPP-4 |

| Src kinase |

Antimicrobial Activity Studies of Pyranone Derivatives (in vitro)

Pyranone derivatives, a class of polyketide secondary metabolites, have been the subject of significant research due to their potential as antimicrobial agents. Numerous in vitro studies have demonstrated their efficacy against a wide spectrum of pathogenic microbes, including both bacteria and fungi. These investigations are crucial for identifying lead compounds for the development of new antimicrobial drugs, especially in the face of rising antibiotic resistance.

Research into naturally occurring pyranones has identified several compounds with notable antifungal properties. For instance, asperlin, acetylphomalactone, and a diastereomer of asperlin, all isolated from Aspergillus species, have shown antifungal activity against Aspergillus fumigatus. jst.go.jpresearchgate.net Another pyranone derivative, phomalactone, has demonstrated a broad spectrum of activity against both human and phytopathogenic bacteria and fungi, with a significant Minimum Inhibitory Concentration (MIC) of 150 μg/ml against Escherichia coli, Xanthomonas campestris, and Candida albicans. researchgate.net Similarly, a dihydroxymethyl pyranone from Aspergillus candidus has also been evaluated for its antibacterial and antifungal properties. researchgate.net

Synthetic pyranone derivatives have also been a major focus of antimicrobial research. Studies on pyrano[3,2-b]pyranones derived from kojic acid showed moderate to good growth inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net Their highest efficacy was observed against B. subtilis. researchgate.net

Furthermore, fused heterocyclic systems incorporating the pyran ring have yielded promising results. A series of pyrano[2,3-c]pyrazole derivatives were synthesized and tested against several multidrug-resistant bacterial strains. biointerfaceresearch.com One compound, in particular, demonstrated significant activity against E. coli and Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL. biointerfaceresearch.com Spiro-4H-pyran derivatives have also been investigated, with one cytosine-containing derivative showing good antibacterial effects against both standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with MICs of 32 and 64 µg/mL, respectively. nih.govresearchgate.net In another study, a naphtho-α-pyranone dimer, talaroderxine C, exhibited potent activity against Bacillus subtilis with a very low MIC value of 0.52 µg/mL, and more moderate activity against Staphylococcus aureus (MIC of 66.6 µg/mL). nih.gov

The collective results from these in vitro studies underscore the potential of the pyranone scaffold in developing new antimicrobial agents. The diversity in the chemical structures of these derivatives allows for a broad range of interactions with microbial targets, making them a valuable area for further investigation.

Table 1: Summary of in vitro Antimicrobial Activity of Selected Pyranone Derivatives

| Compound Class/Derivative | Target Microorganism | Key Finding (MIC) |

| Phomalactone | Escherichia coli, Xanthomonas campestris, Candida albicans | 150 µg/mL researchgate.net |

| Pyrano[2,3-c]pyrazole derivative (5c) | Escherichia coli, Klebsiella pneumoniae | 6.25 mg/mL biointerfaceresearch.com |